Cas no 201338-45-6 ((5aS,5bS,8aS,9aR)-1-bromo-8a-hydroxy-5,5a,5b,6,8,8a,9,9a-octahydroimidazo[4',5':4,5]cyclopenta[1,2-e]pyrrolo[1,2-a]pyrazine-4,7-dione)
![(5aS,5bS,8aS,9aR)-1-bromo-8a-hydroxy-5,5a,5b,6,8,8a,9,9a-octahydroimidazo[4',5':4,5]cyclopenta[1,2-e]pyrrolo[1,2-a]pyrazine-4,7-dione structure](https://it.kuujia.com/scimg/cas/201338-45-6x500.png)
201338-45-6 structure
Nome del prodotto:(5aS,5bS,8aS,9aR)-1-bromo-8a-hydroxy-5,5a,5b,6,8,8a,9,9a-octahydroimidazo[4',5':4,5]cyclopenta[1,2-e]pyrrolo[1,2-a]pyrazine-4,7-dione
(5aS,5bS,8aS,9aR)-1-bromo-8a-hydroxy-5,5a,5b,6,8,8a,9,9a-octahydroimidazo[4',5':4,5]cyclopenta[1,2-e]pyrrolo[1,2-a]pyrazine-4,7-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- (5aS,5bS,8aS,9aR)-1-bromo-8a-hydroxy-5,5a,5b,6,8,8a,9,9a-octahydroimidazo[4',5':4,5]cyclopenta[1,2-e]pyrrolo[1,2-a]pyrazine-4,7-dione
- (5aS,5bS,8aS,9aR)-1-bromo-8a-hydroxy-5,5a,5b,6,8,8a,9,9a-octahydroimidazo[4',5':4,5]cyclopenta[1,2-e]pyrrolo[1,2-a]pyrazine-4
- Imidazo(4',5':4,5)cyclopenta(1,2-e)pyrrolo(1,2-a)pyrazine-4,7-dione, 1-bromo-5,5a,5b,6,8,8a,9,9a-octahydro-8a-hydroxy-, (5aS-(5aalpha,5bbeta,8abeta,9aalpha))-
- (1R,9S,10S,14S)-3-bromo-14-hydroxy-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione
- Agelastatine D
- DTXSID30173953
- Imidazo(4',5':4,5)cyclopenta(1,2-e)pyrrolo(1,2-a)pyrazine-4,7-dione, 1-bromo-5,5a,5b,6,8,8a,9,9a-octahydro-8a-hydroxy-, (5aS-(5aalpha,5bbeta,8abeta,9aalpha))-
- Agelastatin D
- 201338-45-6
- CHEMBL517037
- SCHEMBL16566495
-
- Inchi: InChI=1S/C11H11BrN4O3/c12-6-2-1-4-9(17)13-7-5(16(4)6)3-11(19)8(7)14-10(18)15-11/h1-2,5,7-8,19H,3H2,(H,13,17)(H2,14,15,18)
- Chiave InChI: AMKORUFKJJIBRU-UHFFFAOYSA-N
- Sorrisi: C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br
Proprietà calcolate
- Massa esatta: 326.00153
- Massa monoisotopica: 326.00145g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 475
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.5
- Superficie polare topologica: 95.4Ų
Proprietà sperimentali
- PSA: 95.39
(5aS,5bS,8aS,9aR)-1-bromo-8a-hydroxy-5,5a,5b,6,8,8a,9,9a-octahydroimidazo[4',5':4,5]cyclopenta[1,2-e]pyrrolo[1,2-a]pyrazine-4,7-dione Letteratura correlata
-
Magnus W. P. Bebbington Chem. Soc. Rev. 2017 46 5059
-
Mohammad Movassaghi,Dustin S. Siegel,Sunkyu Han Chem. Sci. 2010 1 561
-
John R. Lewis Nat. Prod. Rep. 2000 17 57
-
Jonathan C. Morris Nat. Prod. Rep. 2013 30 783
201338-45-6 ((5aS,5bS,8aS,9aR)-1-bromo-8a-hydroxy-5,5a,5b,6,8,8a,9,9a-octahydroimidazo[4',5':4,5]cyclopenta[1,2-e]pyrrolo[1,2-a]pyrazine-4,7-dione) Prodotti correlati
- 921895-78-5(2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylacetamide)
- 107610-62-8((4-Methylpyrrolidin-3-yl)methanamine)
- 2172615-76-6(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid)
- 873577-88-9(N-2-(3,4-dimethoxyphenyl)ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide)
- 2090465-60-2(2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid)
- 1312692-55-9(Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate)
- 2377-31-3((Z)-1,-Bis(2-methoxy-5-(trifluoromethyl)phenyl)diazene oxide)
- 2649068-31-3(5-(1-isocyanatocyclopropyl)pyrimidine)
- 1368479-49-5(3-amino-2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-ol)
- 1267495-08-8(4-(pyridin-4-yl)oxane-2,6-dione)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti
